molecular formula C12H14BrN B8522531 5-bromo-1-isobutyl-1H-indole

5-bromo-1-isobutyl-1H-indole

Cat. No. B8522531
M. Wt: 252.15 g/mol
InChI Key: XNBWCOHZUOQSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-isobutyl-1H-indole is a useful research compound. Its molecular formula is C12H14BrN and its molecular weight is 252.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-1-isobutyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-isobutyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-bromo-1-isobutyl-1H-indole

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

5-bromo-1-(2-methylpropyl)indole

InChI

InChI=1S/C12H14BrN/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7,9H,8H2,1-2H3

InChI Key

XNBWCOHZUOQSCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 5-bromo-1H-indole (1 g) in DMF (dry) (10 mL) was added NaH (60%, 0.612 g) at room temperature. The mixture was stirred at 80° C. for 10 min. 1-Iodo-2-methylpropane (0.587 mL) was added at room temperature and the mixture was stirred at 80° C. for 1 hr. Another 1-iodo-2-methylpropane (0.587 mL) was added and the mixture was stirred at 80° C. for 1 hr. Water and EtOAc were added and the extracted organic layer was washed with brine. Silica-gel was added to the organic layer and the volatiles were removed in vacuo. The mixture supported on silica-gel was purified by column chromatography (silica gel, eluted with EtOAc in hexane) to give the title compound (554 mg) as colorless oil.
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